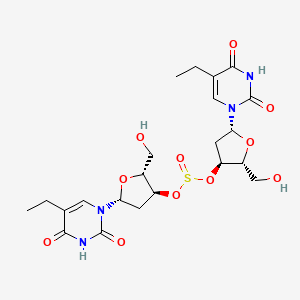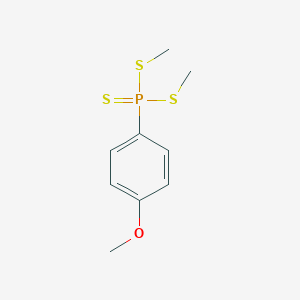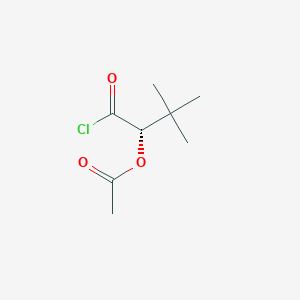
Nickel(2+) dinonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) dinonanoate is a chemical compound with the molecular formula C₁₈H₃₄NiO₄. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with two nonanoate ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(2+) dinonanoate can be synthesized through a reaction between nickel(II) salts, such as nickel(II) nitrate or nickel(II) chloride, and nonanoic acid. The reaction typically involves dissolving the nickel salt in a suitable solvent, such as ethanol or water, and then adding nonanoic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the compound’s purity and yield. Techniques like recrystallization or filtration may be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(2+) dinonanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: The nonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).
Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.
Substitution: Ligands such as ammonia or phosphines can replace nonanoate ligands under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Nickel complexes with new ligands.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) dinonanoate has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings
Wirkmechanismus
Nickel(2+) dinonanoate can be compared with other nickel(II) carboxylates, such as nickel(2+) acetate and nickel(2+) stearate. These compounds share similar coordination chemistry but differ in the length and properties of the carboxylate ligands. This compound is unique due to its specific nonanoate ligands, which can influence its solubility, reactivity, and applications .
Vergleich Mit ähnlichen Verbindungen
- Nickel(2+) acetate
- Nickel(2+) stearate
- Nickel(2+) formate
Nickel(2+) dinonanoate stands out due to its specific ligand structure, which can provide unique properties and applications compared to other nickel(II) carboxylates.
Eigenschaften
CAS-Nummer |
84852-37-9 |
|---|---|
Molekularformel |
C18H34NiO4 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
nickel(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ni/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
COAZDOANIWHEFE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
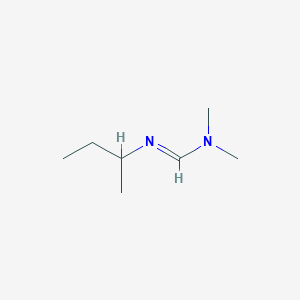

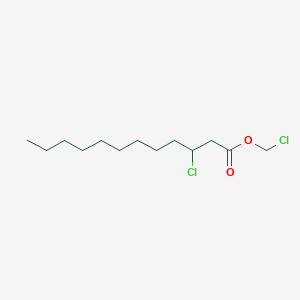
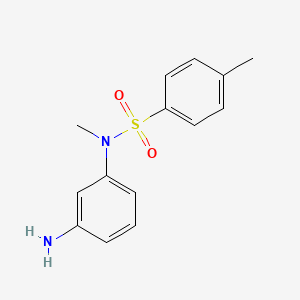
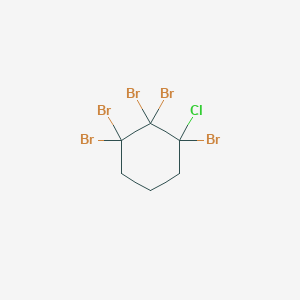
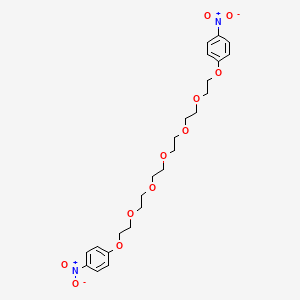
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
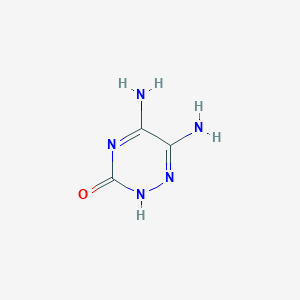
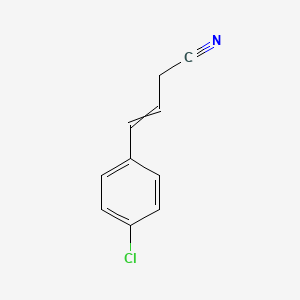
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
